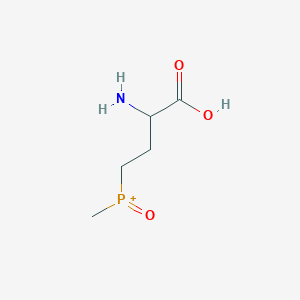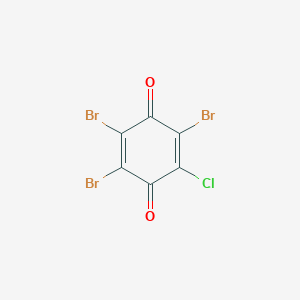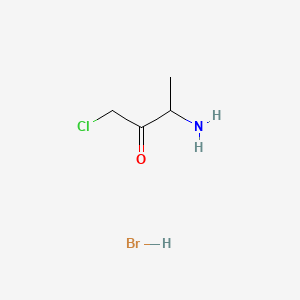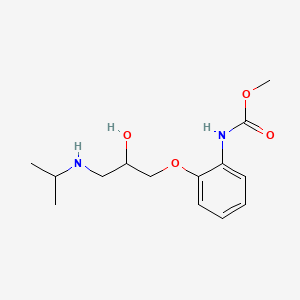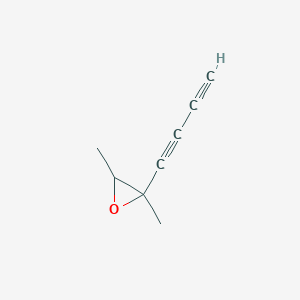
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane is an organic compound characterized by the presence of an oxirane ring (epoxide) and a butadiyne moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane typically involves the coupling of a suitable precursor with a butadiyne derivative. One common method involves the oxidative coupling of acetylene derivatives to form the butadiyne moiety, followed by the formation of the oxirane ring through epoxidation reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The butadiyne moiety can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxide ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted oxiranes.
科学的研究の応用
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of polymers and materials with unique properties .
作用機序
The mechanism of action of 2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophiles, such as amino acids in proteins. This reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors .
類似化合物との比較
Similar Compounds
1,4-Bis(trimethylsilyl)-1,3-butadiyne: Another compound with a butadiyne moiety, used in similar applications.
Buta-1,3-diyn-1-yl (tert-butyl)diphenylsilane: Contains a butadiyne moiety and is used in organic synthesis.
6-(Buta-1,3-diyn-1-yl)benzo[D]thiazole derivatives: Compounds with similar structural features, used in medicinal chemistry.
Uniqueness
2-(Buta-1,3-diyn-1-yl)-2,3-dimethyloxirane is unique due to the presence of both an epoxide and a butadiyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for research and industrial applications.
特性
CAS番号 |
40946-06-3 |
|---|---|
分子式 |
C8H8O |
分子量 |
120.15 g/mol |
IUPAC名 |
2-buta-1,3-diynyl-2,3-dimethyloxirane |
InChI |
InChI=1S/C8H8O/c1-4-5-6-8(3)7(2)9-8/h1,7H,2-3H3 |
InChIキー |
PRQNNXADMXYAEY-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)(C)C#CC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


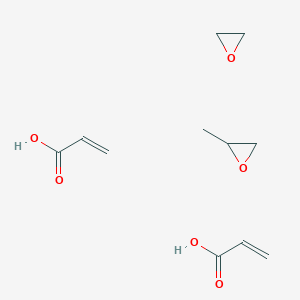
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)
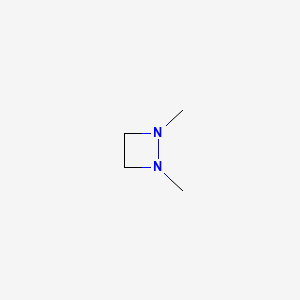


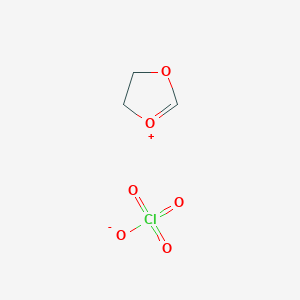
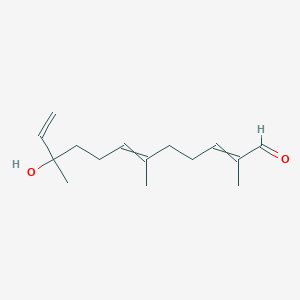
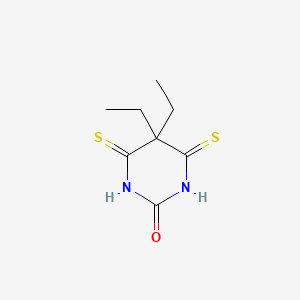
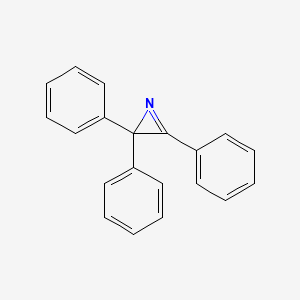
![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
